molecular formula C17H12F3N3 B255257 2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile

2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile

Cat. No. B255257
M. Wt: 315.29 g/mol
InChI Key: HTYWQCHUUNUMHU-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile, commonly known as EF24, is a synthetic compound that has been widely studied for its potential applications in various fields of science. EF24 belongs to the class of curcumin analogs and is structurally similar to curcumin, the active ingredient in turmeric.

Mechanism of Action

EF24 exerts its biological effects through multiple mechanisms, including the modulation of various signaling pathways, the inhibition of enzymes, and the regulation of gene expression. EF24 has been shown to modulate the NF-κB and Nrf2 signaling pathways, which play important roles in inflammation and oxidative stress. EF24 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and histone deacetylases (HDACs), which are involved in inflammation and cancer. Furthermore, EF24 has been shown to regulate the expression of various genes, including those involved in apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
EF24 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, suppression of inflammation, and modulation of immune responses. EF24 has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects. Furthermore, EF24 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of EF24 is its broad range of biological effects, which make it a promising candidate for the development of novel therapeutics. EF24 is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, EF24 has some limitations, including its poor solubility in water and low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are many potential future directions for the study of EF24. One area of interest is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of EF24. Another area of interest is the investigation of the potential synergistic effects of EF24 with other compounds or therapies. Furthermore, the development of EF24-based therapeutics for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological effects of EF24 may provide insights into the development of novel therapies for various diseases.

Synthesis Methods

EF24 can be synthesized through a multistep process involving the condensation of 2,2,2-trifluoroethyl malononitrile and 1-ethyl-2(1H)-quinolinone, followed by the addition of formaldehyde. The resulting compound can then be purified through column chromatography to obtain pure EF24.

Scientific Research Applications

EF24 has been extensively studied for its potential applications in various fields of science, including cancer research, neurodegenerative diseases, cardiovascular diseases, and inflammation. EF24 has been shown to have anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. EF24 has also been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in animal models of neurodegenerative diseases. In addition, EF24 has been shown to have cardioprotective effects by reducing oxidative stress, inflammation, and apoptosis in animal models of cardiovascular diseases. Furthermore, EF24 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile

Molecular Formula

C17H12F3N3

Molecular Weight

315.29 g/mol

IUPAC Name

2-[(3E)-3-(1-ethylquinolin-2-ylidene)-1,1,1-trifluoropropan-2-ylidene]propanedinitrile

InChI

InChI=1S/C17H12F3N3/c1-2-23-14(8-7-12-5-3-4-6-16(12)23)9-15(17(18,19)20)13(10-21)11-22/h3-9H,2H2,1H3/b14-9+

InChI Key

HTYWQCHUUNUMHU-NTEUORMPSA-N

Isomeric SMILES

CCN1/C(=C/C(=C(C#N)C#N)C(F)(F)F)/C=CC2=CC=CC=C21

SMILES

CCN1C(=CC(=C(C#N)C#N)C(F)(F)F)C=CC2=CC=CC=C21

Canonical SMILES

CCN1C(=CC(=C(C#N)C#N)C(F)(F)F)C=CC2=CC=CC=C21

Origin of Product

United States

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